

# Application Notes and Protocols for Flow Cytometry Analysis Following INCB059872 Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

INCB059872 is a potent and selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3][4] LSD1 plays a crucial role in cell differentiation and proliferation by demethylating histones and other non-histone substrates.[5] In the context of oncology, particularly in myeloid malignancies, aberrant LSD1 activity contributes to a block in cellular differentiation, promoting oncogenesis.[3][6][7] INCB059872 has been shown to induce myeloid differentiation in acute myeloid leukemia (AML) cells and modulate the tumor microenvironment by altering myeloid cell populations.[6] [8][9][10]

Flow cytometry is an essential tool for characterizing the phenotypic and functional changes in cell populations following treatment with INCB059872. This document provides detailed protocols for the analysis of cell differentiation markers and immune cell populations by flow cytometry after treatment with this inhibitor.

### **Mechanism of Action of INCB059872**

INCB059872 forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1, leading to its irreversible inhibition.[6] This inhibition results in an increase in histone H3



lysine 4 (H3K4) methylation, leading to altered gene expression.[3] A key consequence of this epigenetic modification is the induction of myeloid differentiation, characterized by the upregulation of cell surface markers such as CD11b and CD86.[6][11] Furthermore, INCB059872 has been observed to redirect myeloid differentiation away from polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) and towards monocytic and macrophage lineages, thereby remodeling the tumor microenvironment to be more responsive to immunotherapies.[8][10][12]



Click to download full resolution via product page

**Caption:** Mechanism of INCB059872 action leading to cellular changes.

# **Data Presentation**

The following tables summarize quantitative data on the effects of INCB059872 on myeloid cell differentiation and the tumor microenvironment, as measured by flow cytometry.

Table 1: Effect of INCB059872 on Myeloid Differentiation Markers in AML Models



| Cell<br>Line/Mod<br>el        | Treatmen<br>t<br>Concentr<br>ation/Dos<br>e | Treatmen<br>t Duration | Marker                      | % Positive Cells (Control) | % Positive Cells (INCB059 872) | Referenc<br>e |
|-------------------------------|---------------------------------------------|------------------------|-----------------------------|----------------------------|--------------------------------|---------------|
| Human<br>AML Cell<br>Lines    | Not<br>Specified                            | Not<br>Specified       | CD11b                       | Not<br>Specified           | Increased                      | [6][9]        |
| Human<br>AML Cell<br>Lines    | Not<br>Specified                            | Not<br>Specified       | CD86                        | Not<br>Specified           | Increased                      | [6][9]        |
| Human<br>Primary<br>AML Cells | Not<br>Specified                            | Ex vivo                | CD14+<br>(Monocyte<br>s)    | Not<br>Specified           | Increased                      | [9]           |
| Human<br>Primary<br>AML Cells | Not<br>Specified                            | Ex vivo                | CD15+<br>(Granulocy<br>tes) | Not<br>Specified           | Increased                      | [9]           |
| THP-1<br>Xenograft<br>Model   | Not<br>Specified                            | In vivo                | CD86                        | Not<br>Specified           | Sustained<br>Induction         | [6]           |
| OCI-AML5<br>Cells             | 250 nM                                      | 96 hours               | CD11b                       | ~10%                       | ~40%                           | [13]          |

Table 2: Effect of INCB059872 on Immune Cell Populations in the Tumor Microenvironment (4T1 mouse mammary tumor model)



| Cell<br>Population | Treatment                  | % of Total<br>Cells<br>(Control) | % of Total<br>Cells<br>(INCB05987<br>2) | Change | Reference |
|--------------------|----------------------------|----------------------------------|-----------------------------------------|--------|-----------|
| PMN-MDSC           | Oral<br>administratio<br>n | Not Specified                    | Significantly<br>Decreased              | 1      | [8][10]   |
| Macrophages        | Oral<br>administratio<br>n | Not Specified                    | Increased                               | 1      | [8]       |
| T-<br>lymphocytes  | Oral<br>administratio<br>n | Not Specified                    | Increased<br>Infiltration               | 1      | [8]       |

# **Experimental Protocols**

The following are detailed protocols for the treatment of cells with INCB059872 and subsequent analysis by flow cytometry.

# Protocol 1: In Vitro Treatment of Cell Lines and Primary Cells

This protocol describes the treatment of suspension cell lines (e.g., AML cell lines) or primary cells with INCB059872.

#### Materials:

- INCB059872 (stock solution prepared in DMSO)
- Complete cell culture medium
- Cell line of interest (e.g., THP-1, MV-4-11) or freshly isolated primary cells (e.g., human primary AML cells)
- Phosphate-buffered saline (PBS)



- Fetal bovine serum (FBS)
- Trypan blue or other viability dye
- Hemocytometer or automated cell counter
- Microcentrifuge tubes or 96-well plates

#### Procedure:

- Cell Seeding: Culture cells to a logarithmic growth phase. On the day of the experiment, determine cell viability and concentration. Seed cells in a multi-well plate or culture flask at a density appropriate for the cell type and duration of the experiment.
- INCB059872 Treatment: Prepare serial dilutions of INCB059872 in complete culture medium from the stock solution. Add the desired final concentrations of INCB059872 to the cells.
   Include a vehicle control (DMSO) at the same final concentration as the highest INCB059872 treatment.
- Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 24, 48, 72, or 96 hours).[6][13]
- Cell Harvesting: After incubation, gently resuspend the cells and transfer them to microcentrifuge tubes. Centrifuge at 300-400 x g for 5 minutes.
- Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
- Proceed to Staining: The cells are now ready for flow cytometry staining as described in Protocol 2.





Click to download full resolution via product page

Caption: Workflow for in vitro treatment with INCB059872.

# Protocol 2: Flow Cytometry Staining for Cell Surface Markers

This protocol is for the analysis of myeloid differentiation markers (e.g., CD11b, CD86) or immune cell surface markers.



#### Materials:

- INCB059872-treated and control cells (from Protocol 1)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA)
- Fc receptor blocking solution (e.g., anti-CD16/CD32 for mouse cells, or commercial human Fc block)
- Fluorochrome-conjugated primary antibodies (e.g., anti-CD11b, anti-CD86, anti-CD14, anti-CD15)
- Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
- FACS tubes (12 x 75 mm)

#### Procedure:

- Cell Preparation: Resuspend the washed cell pellets from Protocol 1 in 100 μL of cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional but Recommended): Add Fc blocking solution to the cell suspension and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding. [14]
- Antibody Staining: Add the predetermined optimal concentration of each fluorochromeconjugated antibody to the cells. Vortex gently.
- Incubation: Incubate for 20-30 minutes at 4°C in the dark.
- Washing: Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step once or twice.[14][15]
- Viability Staining: If using a non-fixable viability dye like 7-AAD or PI, add it to the final resuspension buffer just before analysis. If using a fixable viability dye, follow the manufacturer's protocol, which is typically performed before antibody staining.



 Resuspension and Acquisition: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 μL). Analyze the samples on a flow cytometer.





Click to download full resolution via product page

**Caption:** Workflow for cell surface marker staining for flow cytometry.

# Protocol 3: Intracellular Staining for Flow Cytometry (General)

While the primary reported effects of INCB059872 are on cell surface markers, this general protocol is provided for researchers interested in investigating intracellular targets.

#### Materials:

- Treated and control cells stained for surface markers (optional, before fixation)
- Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., PBS with 0.1-0.5% Saponin or Triton X-100)
- · Fluorochrome-conjugated intracellular antibodies

#### Procedure:

- Surface Staining (Optional): Perform surface staining as described in Protocol 2. After the final wash, proceed to fixation.
- Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.
- Washing: Wash the cells with Permeabilization Buffer.
- Intracellular Staining: Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing the intracellular antibodies.
- Incubation: Incubate for 30-60 minutes at room temperature or 4°C in the dark.[16]
- Washing: Wash the cells twice with Permeabilization Buffer.
- Resuspension and Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire on a flow cytometer.



# **Data Analysis**

- Gating Strategy:
  - Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
  - Gate on viable cells based on the viability dye staining.
  - From the viable, single-cell population, create plots to analyze the expression of the markers of interest (e.g., CD11b vs. a side scatter or another marker).
- Quantification:
  - Determine the percentage of positive cells for each marker by setting appropriate gates based on isotype controls or fluorescence minus one (FMO) controls.
  - The median fluorescence intensity (MFI) can also be quantified to measure the level of marker expression.
- Statistical Analysis:
  - Compare the percentage of positive cells or MFI between control and INCB059872-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

# Conclusion

Flow cytometry is a powerful technique for elucidating the cellular effects of the LSD1 inhibitor INCB059872. The provided protocols offer a framework for assessing changes in myeloid differentiation and immune cell populations. By carefully following these methodologies and employing a robust data analysis strategy, researchers can effectively characterize the mechanism of action of INCB059872 and its potential as a therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting LSD1 with INCB059872: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific US [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis Following INCB059872 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389857#flow-cytometry-analysis-after-incb059872-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com